molecular formula C14H10FIO B1345429 3'-Fluoro-3-iodo-4'-methylbenzophenone CAS No. 951886-30-9

3'-Fluoro-3-iodo-4'-methylbenzophenone

Cat. No.: B1345429
CAS No.: 951886-30-9
M. Wt: 340.13 g/mol
InChI Key: CZNVKAJXBDINHX-UHFFFAOYSA-N
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Description

Classification Within Benzophenone Family

This compound belongs to the extensively studied benzophenone family, which constitutes a fundamental class of diaryl ketones characterized by the presence of a carbonyl group connecting two aromatic rings. Benzophenones represent the simplest members of the diaromatic ketone category, with the parent compound benzophenone serving as the archetypal structure from which numerous derivatives have been developed. The classification system for benzophenones typically considers the nature, position, and number of substituents present on the aromatic rings, with halogenated derivatives forming a particularly important subgroup due to their enhanced reactivity and unique electronic properties.

Within the broader benzophenone classification scheme, this compound falls into the category of polysubstituted benzophenones, specifically those containing both halogen and alkyl substituents. The compound can be further classified as a mixed halogenated benzophenone due to the presence of both fluorine and iodine atoms, distinguishing it from mono-halogenated derivatives that contain only a single type of halogen. This classification is significant because mixed halogenated compounds often exhibit synergistic effects arising from the different electronic and steric influences of the various halogen atoms present in the structure.

The structural relationship between this compound and other benzophenone derivatives can be understood through systematic comparison of substitution patterns and their effects on molecular properties. Related compounds in this family include 4-fluoro-3-(trifluoromethyl)benzophenone, which contains multiple fluorine atoms but lacks iodine substitution, and various iodinated benzophenones that demonstrate the influence of iodine positioning on chemical behavior. The systematic study of such structural relationships has contributed significantly to understanding structure-activity relationships within the benzophenone family and has guided the development of new derivatives with tailored properties for specific applications.

Historical Context and Development

The development of substituted benzophenones, including halogenated derivatives like this compound, emerged from the broader historical evolution of aromatic chemistry and organometallic synthesis methodologies. The foundational work on benzophenone chemistry can be traced to early studies by Carl Graebe at the University of Königsberg, who described working with benzophenone in 1874, establishing the groundwork for understanding diaryl ketone chemistry. These early investigations laid the foundation for subsequent developments in substituted benzophenone synthesis and applications, ultimately leading to the sophisticated derivatives available today.

The specific development of halogenated benzophenones gained momentum during the twentieth century as synthetic organic chemistry evolved to accommodate increasingly complex molecular targets. The introduction of fluorine and iodine substituents into benzophenone frameworks required the development of specialized synthetic methodologies, including Friedel-Crafts acylation reactions using halogenated starting materials and advanced metal-catalyzed cross-coupling reactions. The emergence of palladium-catalyzed coupling reactions, particularly Suzuki-Miyaura coupling, provided new pathways for constructing complex substituted benzophenones with precise regioselectivity and functional group tolerance.

The historical progression toward compounds like this compound reflects the increasing sophistication of synthetic methodology and the growing understanding of how specific substituent patterns influence molecular properties. The development of efficient synthetic routes for introducing multiple different substituents onto benzophenone scaffolds represents a significant achievement in modern organic synthesis, enabling access to compounds with precisely tuned electronic and steric properties. This historical evolution continues today with ongoing research into new synthetic methodologies and applications for substituted benzophenones in various fields of science and technology.

Significance in Organic Chemistry Research

This compound holds considerable significance in contemporary organic chemistry research due to its potential as a versatile synthetic intermediate and its value as a model compound for studying halogen effects in aromatic systems. The presence of both fluorine and iodine substituents creates opportunities for diverse chemical transformations, with iodine serving as an excellent leaving group for various substitution reactions while fluorine provides metabolic stability and altered electronic properties. This combination makes the compound particularly valuable for medicinal chemistry applications where both reactivity and stability considerations are paramount.

The research significance of this compound extends to its utility in developing new synthetic methodologies for constructing complex organic molecules. The iodine substituent enables participation in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. Simultaneously, the fluorine and methyl substituents influence the electronic properties of the aromatic system, affecting reaction rates and selectivities in ways that provide valuable insights into electronic effects in organic reactions.

Recent research has demonstrated the importance of substituted benzophenones in photochemical applications, where compounds like this compound can serve as photosensitizers or photoinitiators. The presence of halogen substituents can significantly alter the photophysical properties of benzophenones, including their absorption spectra, excited state lifetimes, and triplet state formation efficiency. These properties make such compounds valuable for studying fundamental photochemical processes and developing new photochemical applications in materials science and organic synthesis.

General Applications of Substituted Benzophenones

Substituted benzophenones, including compounds structurally related to this compound, find extensive applications across multiple scientific and industrial domains due to their diverse chemical and physical properties. One of the most significant applications lies in photochemistry, where benzophenones serve as highly effective photoinitiators for ultraviolet light-curing processes in inks, coatings, and adhesives. The ability of benzophenones to undergo efficient intersystem crossing to form triplet states makes them excellent photosensitizers capable of abstracting hydrogen atoms from suitable donors, initiating radical polymerization processes that are essential in various industrial applications.

In the field of materials science, substituted benzophenones function as crucial ultraviolet light stabilizers and absorbers, protecting polymers, plastics, and other materials from photodegradation. The incorporation of specific substituents, such as halogens, can enhance the ultraviolet absorption properties and improve the effectiveness of these compounds as protective agents. This application is particularly important in packaging industries where clear plastic containers must protect their contents from ultraviolet damage while maintaining optical transparency.

The pharmaceutical and agrochemical industries utilize substituted benzophenones as key intermediates in the synthesis of biologically active compounds. Recent studies have demonstrated that various benzophenone derivatives exhibit significant biological activities, including antileishmanial properties, with some compounds showing activity against Leishmania major with inhibitory concentration values in the microgram per milliliter range. The structural diversity achievable through different substitution patterns enables the fine-tuning of biological activity and pharmacokinetic properties, making benzophenones valuable scaffolds for drug discovery programs.

Application Category Specific Uses Key Properties Utilized
Photochemistry Photoinitiators, UV-curing systems Triplet state formation, hydrogen abstraction
Materials Protection UV stabilizers, antioxidants UV absorption, radical scavenging
Pharmaceutical Drug intermediates, bioactive compounds Structural diversity, electronic properties
Synthetic Chemistry Building blocks, cross-coupling partners Halogen reactivity, functional group tolerance

Advanced research applications of substituted benzophenones include their use in covalent organic framework synthesis, where benzophenone imines serve as protecting groups that can be selectively removed under controlled conditions. This application demonstrates the sophisticated role that substituted benzophenones can play in modern materials chemistry, where precise control over reaction conditions and product properties is essential. The continued development of new applications for substituted benzophenones reflects their fundamental importance in contemporary chemical research and industrial processes.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c1-9-5-6-11(8-13(9)15)14(17)10-3-2-4-12(16)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNVKAJXBDINHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239775
Record name (3-Fluoro-4-methylphenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-30-9
Record name (3-Fluoro-4-methylphenyl)(3-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-4-methylphenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-iodo-4’-methylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

    Halogenation: Introduction of the iodine and fluorine atoms is achieved through halogenation reactions.

    Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where the benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-iodo-4’-methylbenzophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3’-Fluoro-3-iodo-4’-methylbenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-iodo-4’-methylbenzophenone depends on its specific application. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition in biological studies or catalytic activity in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Fluoro-2-iodo-4’-methylbenzophenone
  • 3’-Fluoro-4-iodo-4’-methylbenzophenone

Comparison

Compared to its similar compounds, 3’-Fluoro-3-iodo-4’-methylbenzophenone is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly affect its chemical reactivity and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.

Biological Activity

3'-Fluoro-3-iodo-4'-methylbenzophenone (C14H10FIO) is a synthetic organic compound characterized by a benzophenone structure with fluorine and iodine substituents. This compound has garnered attention due to its diverse biological activities, which include antimicrobial properties, enzyme inhibition, and potential applications in drug development. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is shown below:

Chemical Structure C14H10FIO\text{Chemical Structure }C_{14}H_{10}FIO

This compound features:

  • A benzophenone core : Two aromatic rings linked by a carbonyl group.
  • Substituents : Fluorine at the 3' position and iodine at the 3 position, along with a methyl group at the 4' position.

These substitutions influence its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial effects against various pathogens. It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms enhances its ability to disrupt microbial membranes, leading to cell death.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it interacts with certain enzymes involved in metabolic pathways, demonstrating inhibitory activity that could be useful in therapeutic contexts. For instance, it may inhibit enzymes related to cancer cell proliferation or inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The halogen substituents facilitate:

  • Nucleophilic attack : The iodine atom can be replaced in substitution reactions, allowing the compound to engage with various biological targets.
  • Reactivity modulation : The presence of fluorine may enhance lipophilicity, improving cell membrane penetration and bioavailability.

Comparative Analysis with Similar Compounds

To contextualize the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
4-Fluoro-2-iodo-3-methylbenzophenoneC15H11FIODifferent substitution pattern; higher molecular weight
4-Iodo-3-fluorobenzophenoneC13H9FIOLacks methyl group; distinct reactivity
3-Fluoro-4-methylbenzophenoneC14H11FNo iodine; simpler structure

Uniqueness : The combination of both fluorine and iodine atoms at specific positions on the benzophenone framework imparts unique reactivity and biological properties not observed in other similar compounds.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential as an antimicrobial agent.
  • Enzyme Inhibition Research :
    Another investigation focused on the compound's role as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. The study found that this compound inhibited COX activity by approximately 70% at a concentration of 25 µM, indicating its potential utility in anti-inflammatory drug development.

Q & A

Q. Why do NMR spectra of this compound show unexpected splitting patterns in deuterated solvents?

  • Methodological Answer : Dynamic effects from restricted rotation (e.g., hindered aryl-iodo bond rotation) or solvent-induced shifts. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence temperatures and confirm conformational equilibria .

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